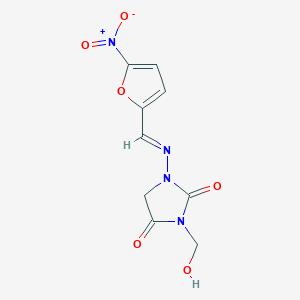

3-Hydroxymethyl-1-(5-nitrofurfurylideneamino)hydantoin

Description

Contextualization of Nifurtoinol within Nitrofuran Antibiotics Research

Nifurtoinol belongs to the nitrofuran class of antibiotics, a group of synthetic compounds characterized by a 5-nitrofuran ring. taylorandfrancis.com This structural feature is central to their antibacterial activity. Other members of this class include nitrofurantoin (B1679001) and furazolidone (B1674277). taylorandfrancis.comontosight.ai Nifurtoinol is specifically known as hydroxymethylnitrofurantoin, indicating its close structural and functional relationship to nitrofurantoin. antibioticdb.commedkoo.com The antimicrobial action of nitrofurans, including Nifurtoinol, involves the disruption of bacterial DNA. antibioticdb.compatsnap.com Upon entering a bacterial cell, Nifurtoinol is reduced by bacterial nitroreductases, generating reactive intermediates that can damage bacterial DNA, proteins, and other macromolecules, ultimately leading to cell death. patsnap.com This broad mechanism of action contributes to its effectiveness against a range of Gram-positive and Gram-negative bacteria. patsnap.commims.com

Historical and Contemporary Significance in Antimicrobial Development

First mentioned in research in 1973, Nifurtoinol was developed as a derivative of nitrofurantoin. antibioticdb.com Historically, nitrofuran antibiotics were widely used in both human and veterinary medicine. taylorandfrancis.com Nifurtoinol, in particular, has been utilized for treating urinary tract infections. medkoo.compatsnap.commedchemexpress.com Its development was part of a broader effort to create new antibacterial agents.

In the contemporary landscape of rising antimicrobial resistance, there is a renewed interest in older classes of antibiotics like the nitrofurans. patsnap.com The unique mechanism of action of these compounds may offer an advantage against bacteria that have developed resistance to more commonly used antibiotics. patsnap.com Researchers are exploring the potential of Nifurtoinol and other nitrofuran derivatives against multidrug-resistant pathogens. mdpi.comresearchgate.net However, concerns about potential toxicity have led to regulatory scrutiny in some regions, which has somewhat limited their use. cymitquimica.com

Research Gaps and Future Directions in Nifurtoinol Studies

Despite its history of use, there are several gaps in the research surrounding Nifurtoinol. A comprehensive understanding of its metabolic pathways and the full spectrum of its metabolites is an area that warrants further investigation. metabolon.com While its primary mechanism of damaging bacterial DNA is known, the precise molecular interactions and the full range of cellular processes it disrupts could be more thoroughly elucidated. antibioticdb.compatsnap.com

Future research could focus on several key areas. Firstly, structure-activity relationship (SAR) studies could lead to the design of new Nifurtoinol derivatives with enhanced efficacy and reduced toxicity. nih.govfrontiersin.org By modifying the chemical structure, it may be possible to improve its pharmacokinetic properties and broaden its spectrum of activity. Secondly, investigating potential cross-resistance with other nitrofuran derivatives, such as furazidin, is crucial for understanding its long-term viability as an antimicrobial agent. mdpi.com Finally, a deeper exploration into its potential applications beyond urinary tract infections could unveil new therapeutic uses for this established compound. The development of new analytical methods and the application of modern research techniques, such as molecular docking studies, can provide valuable insights into its mechanism of action and potential for new drug development. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O6/c14-5-11-7(15)4-12(9(11)16)10-3-6-1-2-8(19-6)13(17)18/h1-3,14H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDWQGRXEVDFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862532 | |

| Record name | 3-(Hydroxymethyl)-1-{[(5-nitrofuran-2-yl)methylidene]amino}imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088-92-2 | |

| Record name | Nifurtoinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1088-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Mechanisms of Nifurtoinol Action

Elucidation of Bacterial Nitroreductase-Mediated Activation

The antibacterial prowess of nifurtoinol is not inherent to the molecule itself but is unlocked through a process of bioactivation within the target bacterial cell. This activation is a critical first step, transforming the prodrug into a potent cytotoxic agent. The key players in this transformation are bacterial nitroreductases.

Role of Bacterial Flavoproteins in Nifurtoinol Reduction

Central to the activation of nifurtoinol are bacterial flavoproteins, specifically nitroreductases. nih.govtrc-p.nl These enzymes, which are widespread among both Gram-positive and Gram-negative bacteria, catalyze the reduction of the nitro group on the nifurtoinol molecule. patsnap.com This process is crucial as mammalian cells exhibit significantly lower levels of nitroreductase activity, a factor that contributes to the selective toxicity of nifurtoinol towards bacteria. patsnap.com The reduction is a stepwise process, utilizing flavin mononucleotide (FMN) as a cofactor and electrons from cellular reducing equivalents like NADPH or NADH. nih.gov There are two main types of nitroreductases involved: Type I, which are oxygen-insensitive, and Type II, which are inhibited by oxygen. nih.gov This enzymatic reduction is what initiates the cascade of events leading to bacterial cell death.

Generation of Reactive Intermediates and Free Radicals

The reduction of the nitro group of nifurtoinol by bacterial nitroreductases is not a clean, single-step conversion. Instead, it leads to the formation of a series of highly reactive and unstable intermediates. patsnap.com These include nitro-anion-free radicals, nitroso and hydroxylamine (B1172632) derivatives. nih.gov These intermediates are electrophilic in nature, meaning they are electron-seeking and readily react with nucleophilic sites on various cellular macromolecules. patsnap.com The generation of these reactive species is the pivotal event that transforms nifurtoinol from a benign prodrug into a potent bactericidal agent. The continuous production of these damaging molecules within the bacterial cytoplasm creates a highly toxic internal environment.

| Reactive Species | Description | Implication in Nifurtoinol's Action |

| Nitro-anion-free radical | A radical species formed during the initial one-electron reduction of the nitro group. | Initiates a cascade of radical reactions, contributing to molecular damage. |

| Nitroso derivative | An intermediate formed in the stepwise reduction of the nitro group. | A highly reactive electrophile that can form covalent bonds with cellular macromolecules. |

| Hydroxylamine derivative | A further reduction product that is also highly reactive. | Contributes to the overall pool of toxic intermediates responsible for cellular damage. |

| Reactive Oxygen Species (ROS) | Includes superoxide (B77818) anions and hydroxyl radicals, which can be generated during the redox cycling of nitrofurans. | Induces a state of oxidative stress within the bacterial cell. patsnap.com |

Macromolecular Targeting and Cellular Perturbation

Once activated, the reactive intermediates of nifurtoinol wreak havoc within the bacterial cell by targeting and damaging essential macromolecules. This multi-pronged attack disrupts several vital cellular functions simultaneously, ultimately leading to bacterial death.

Interactions with Bacterial Deoxyribonucleic Acid (DNA): Adduct Formation and Damage

One of the primary targets of the reactive intermediates generated from nifurtoinol is the bacterial chromosome. patsnap.com These electrophilic species readily interact with the nucleophilic bases of DNA, forming covalent adducts. patsnap.com The formation of these DNA adducts leads to significant damage, including base modifications, cross-linking, and strand breaks. patsnap.com This structural damage to the DNA has profound consequences, as it directly interferes with fundamental cellular processes such as DNA replication and transcription, ultimately halting bacterial growth and leading to cell death. patsnap.com

Inhibition of Essential Biosynthetic Pathways (Proteins, Ribonucleic Acid, Cell Wall Components)

The damaging effects of nifurtoinol's reactive intermediates extend beyond DNA. These highly reactive molecules also target and inactivate or alter other crucial cellular components, leading to the widespread inhibition of essential biosynthetic pathways. patsnap.comfda.gov

Protein Synthesis: The reactive intermediates can bind to ribosomal proteins and ribosomal RNA (rRNA), disrupting the structure and function of the ribosomes, the cellular machinery responsible for protein synthesis. trc-p.nlnih.gov This leads to a halt in the production of essential enzymes and structural proteins.

Ribonucleic Acid (RNA) Synthesis: By damaging the DNA template and potentially interacting with RNA polymerase, the synthesis of all types of RNA (mRNA, tRNA, and rRNA) is inhibited. patsnap.comfda.gov This further cripples the cell's ability to produce proteins and carry out other vital functions.

Cell Wall Synthesis: The integrity of the bacterial cell wall, crucial for survival, is also compromised. patsnap.comfda.gov While the exact mechanism is less defined than DNA damage, it is understood that the reactive intermediates interfere with the enzymatic processes involved in the synthesis of peptidoglycan, the primary component of the bacterial cell wall. trc-p.nl

| Macromolecule/Pathway | Effect of Nifurtoinol's Reactive Intermediates |

| Deoxyribonucleic Acid (DNA) | Forms adducts, causing strand breaks and mutations, inhibiting replication and transcription. patsnap.com |

| Proteins | Binds to ribosomal proteins, inhibiting protein synthesis. trc-p.nlnih.gov |

| Ribonucleic Acid (RNA) | Inhibits RNA synthesis by damaging the DNA template and potentially RNA polymerase. patsnap.comfda.gov |

| Cell Wall | Inhibits the synthesis of peptidoglycan, compromising cell wall integrity. trc-p.nlpatsnap.comfda.gov |

Induction of Oxidative Stress in Bacterial Pathogens

In addition to direct macromolecular damage, the activation of nifurtoinol contributes to a state of severe oxidative stress within the bacterial cell. patsnap.com The redox cycling of the nitrofuran compound can lead to the generation of reactive oxygen species (ROS), such as superoxide anions. patsnap.com This surge in ROS overwhelms the bacterial cell's antioxidant defenses. The accumulation of ROS further damages cellular components, including lipids, proteins, and nucleic acids, exacerbating the bactericidal effects of the drug. patsnap.com Research has shown that pretreatment with sublethal doses of nitrofurantoin (B1679001), a related nitrofuran, can induce an adaptive response in bacteria against subsequent oxidative challenges, highlighting the role of oxidative stress in its mechanism of action. nih.gov

Spectrum of Antibacterial Activity and Selectivity

Nifurtoinol's efficacy is not uniform across all bacteria; rather, it exhibits a characteristic spectrum of activity and differential susceptibility among various bacterial species and strains.

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Nifurtoinol demonstrates broad-spectrum antibacterial activity, proving effective against a range of both Gram-positive and Gram-negative bacteria. nih.govgoogleapis.compatsnap.comnih.gov Its bactericidal properties are attributed to a complex mode of action that ultimately disrupts critical cellular processes within susceptible bacteria. patsnap.comnih.gov The drug is effective against many common urinary tract pathogens. googleapis.commdpi.com

The activity of nifurtoinol extends to several clinically relevant species. Among Gram-negative bacteria, it has shown efficacy against many strains of Escherichia coli, Klebsiella pneumoniae, Enterobacter sp., Citrobacter sp., and Proteus vulgaris. patsnap.com In the realm of Gram-positive bacteria, nifurtoinol is active against various staphylococci and enterococci, including some strains that have developed resistance to other antibiotics. patsnap.commdpi.com For instance, it has demonstrated activity against vancomycin-resistant enterococci (VRE), which can be particularly challenging to treat. nih.gov

Differential Susceptibility Across Bacterial Species and Strains

Despite its broad-spectrum nature, the susceptibility to nifurtoinol can vary significantly among different bacterial species and even between different strains of the same species. nih.govgoogleapis.com This differential susceptibility is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Research has provided specific MIC values for nifurtoinol against various pathogens. For many strains of E. coli, K. pneumoniae, Enterobacter sp., Citrobacter, and P. vulgaris, MIC values have been reported to be in the range of 0.9-50 mg/L. patsnap.com However, some species, such as Pseudomonas aeruginosa and Proteus mirabilis, tend to be less susceptible, with MIC values often at 100 mg/L or higher. patsnap.com

With regard to Gram-positive organisms, studies on the closely related nitrofuran, nitrofurantoin, show that for multidrug-resistant Enterococcus faecalis, MIC50 and MIC90 values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) can be around 8 µg/mL and 64 µg/mL. nih.gov It is important to note that resistance can develop, and some strains may exhibit higher MICs. nih.gov The development of resistance is often linked to mutations in the genes encoding the nitroreductase enzymes responsible for activating the drug. nih.gov

Table 1: In Vitro Susceptibility of Various Bacterial Species to Nifurtoinol

| Bacterial Species | Gram Stain | MIC Range (mg/L) | General Susceptibility |

|---|---|---|---|

| Escherichia coli | Negative | 0.9 - 50 patsnap.com | Generally Susceptible |

| Klebsiella pneumoniae | Negative | 0.9 - 50 patsnap.com | Generally Susceptible |

| Enterobacter sp. | Negative | 0.9 - 50 patsnap.com | Generally Susceptible |

| Citrobacter sp. | Negative | 0.9 - 50 patsnap.com | Generally Susceptible |

| Proteus vulgaris | Negative | 0.9 - 50 patsnap.com | Generally Susceptible |

| Pseudomonas aeruginosa | Negative | 100 - >200 patsnap.com | Often Resistant |

| Proteus mirabilis | Negative | 100 - >200 patsnap.com | Often Resistant |

| Enterococcus faecalis (MDR) | Positive | 1 - 128 nih.gov | Variable |

Molecular Basis of Bacterial-Specific Activation versus Mammalian Cell Sparing

A key feature of nifurtoinol's therapeutic value is its selective toxicity, meaning it is harmful to bacterial cells at concentrations that are relatively safe for mammalian cells. nih.govgoogleapis.com The molecular basis for this selectivity lies in the differential metabolic activation of the drug.

Nifurtoinol is a prodrug, meaning it is administered in an inactive form and must be converted to its active, toxic form within the target cell. nih.govgoogleapis.com This activation is carried out by bacterial enzymes known as nitroreductases. nih.govgoogleapis.com These enzymes reduce the nitro group of nifurtoinol, a process that generates a variety of highly reactive electrophilic intermediates, including free radicals and reactive oxygen species (ROS). nih.govgoogleapis.com

These reactive molecules are the ultimate effectors of the drug's bactericidal action. They can indiscriminately damage a wide range of cellular macromolecules, with bacterial DNA being a critical target. nih.govgoogleapis.comnih.gov The damage to DNA can manifest as strand breaks, cross-linking, and base modifications, all of which severely disrupt essential cellular processes like DNA replication and transcription, ultimately leading to bacterial cell death. nih.govgoogleapis.com

In contrast, mammalian cells possess significantly lower levels of the types of nitroreductases that can efficiently activate nifurtoinol. nih.govgoogleapis.com Consequently, the conversion of the prodrug to its toxic intermediates is much less efficient in host cells. This selective activation within bacteria is the cornerstone of nifurtoinol's therapeutic window, allowing it to target invading pathogens with a reduced risk of toxicity to the patient's own tissues. nih.govgoogleapis.com

Investigative Methodologies for Nifurtoinol Resistance

Mechanisms of Intrinsic and Acquired Bacterial Resistance

Bacterial resistance to nifurtoinol can be intrinsic, meaning it is an inherent characteristic of the organism, or acquired through genetic changes. reactgroup.org The primary mechanism of action for nitrofurans like nifurtoinol involves their reduction by bacterial nitroreductases into reactive intermediates that damage cellular components, including DNA, RNA, and proteins. nih.govpatsnap.compatsnap.comfda.gov Consequently, resistance mechanisms often target this activation pathway.

Genetic Basis of Nitroreductase Gene Mutations (e.g., nfsA, nfsB)

The activation of nitrofurans is a critical step for their antibacterial activity and is catalyzed by oxygen-insensitive nitroreductases, primarily encoded by the nfsA and nfsB genes. nih.govasm.orgresearchgate.net Mutations in these genes are a principal cause of resistance. researchgate.netmicrobiologyresearch.orgfrontiersin.org These genetic alterations can include deletions, insertions, or point mutations that result in a non-functional or less efficient enzyme. researchgate.netmicrobiologyresearch.org Inactivation of these nitroreductases prevents the conversion of nifurtoinol to its toxic intermediates, thus conferring resistance. karger.com

Studies on the closely related nitrofuran, nitrofurantoin (B1679001), have demonstrated a stepwise development of resistance. Initial, low-level resistance often arises from mutations in the nfsA gene. asm.orgresearchgate.net Subsequent mutations in the nfsB gene can then lead to higher levels of resistance. asm.orgresearchgate.netmcmaster.ca The prevalence of insertion sequences within these genes is also a notable mutational mechanism. asm.orgmicrobiologyresearch.org For instance, elements like IS1, IS30, and IS186 have been found in nfsA, while IS1, IS2, and IS5 have been observed in nfsB in nitrofuran-resistant Escherichia coli. asm.org

Table 1: Research Findings on Nitroreductase Gene Mutations in Nitrofuran Resistance

| Gene | Type of Mutation | Consequence | Associated Resistance Level | Reference |

| nfsA | Deletions, insertions, point mutations, insertion sequences | Inactivation or reduced efficiency of nitroreductase | First-step/Low-level | asm.org, researchgate.net |

| nfsB | Deletions, insertions, point mutations, insertion sequences | Inactivation or reduced efficiency of nitroreductase | Second-step/Higher-level | asm.org, researchgate.net, mcmaster.ca |

Role of Riboflavin (B1680620) Biosynthesis Pathways (e.g., ribE gene) in Resistance Development

The function of the NfsA and NfsB nitroreductases is dependent on flavin mononucleotide (FMN) as a cofactor. nih.govkarger.combiorxiv.org The biosynthesis of riboflavin, the precursor to FMN, is therefore crucial for the activation of nifurtoinol. frontiersin.org The ribE gene encodes lumazine (B192210) synthase, an enzyme that catalyzes a key step in the riboflavin synthesis pathway. nih.gov

Alterations in genes involved in this pathway, such as ribE, can lead to nifurtoinol resistance. microbiologyresearch.orgnih.govnih.gov A deletion or mutation in ribE can impair the production of FMN, which in turn reduces the activity of the nitroreductases NfsA and NfsB. biorxiv.orgnih.gov This decreased enzymatic activity results in diminished activation of the nitrofuran drug, leading to resistance. nih.gov Mutations in ribE have been identified in clinical isolates of E. coli resistant to nitrofurantoin, suggesting this is a clinically relevant mechanism of resistance. nih.govnih.gov

Efflux Pump Systems and Reduced Permeability in Resistance Development

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. reactgroup.orgnih.gov The overexpression of these pumps can reduce the intracellular concentration of an antimicrobial agent, preventing it from reaching its target. mdpi.comnih.gov Several efflux pump systems have been implicated in resistance to nitrofurans.

In Gram-negative bacteria, the outer membrane acts as a permeability barrier, and entry of drugs like nifurtoinol is often through porin channels. bristol.ac.uk A combination of reduced entry due to changes in porins and increased efflux by pumps constitutes a "reduced permeability" resistance mechanism. bristol.ac.uk

The OqxAB efflux pump, belonging to the Resistance-Nodulation-Division (RND) family, has been associated with nitrofuran resistance in species like Klebsiella pneumoniae and E. coli. nih.govdcc.ac.ukasm.org Overexpression of the oqxAB operon can be caused by mutations in its repressor gene, oqxR. nih.govasm.org Similarly, the AcrAB-TolC efflux system, regulated by genes such as ramA, can also contribute to decreased susceptibility to nitrofurans. nih.govnih.gov The addition of efflux pump inhibitors has been shown to increase the susceptibility of resistant strains, confirming the role of these pumps in the resistance phenotype. nih.govnih.gov

Table 2: Efflux Pumps Implicated in Nitrofuran Resistance

| Efflux Pump System | Regulators | Bacterial Species | Reference |

| OqxAB | oqxR | Klebsiella pneumoniae, Escherichia coli | nih.gov, asm.org |

| AcrAB-TolC | ramA | Klebsiella pneumoniae | nih.gov, nih.gov |

Cross-Resistance Patterns within the Nitrofuran Class

Cross-resistance, where resistance to one antimicrobial agent confers resistance to other structurally related compounds, is a significant consideration within the nitrofuran class. mdpi.com Due to their similar chemical structures and mechanism of action, which relies on activation by nitroreductases, cross-resistance between different nitrofuran derivatives is expected and has been observed. researchgate.net

Nifurtoinol, nitrofurantoin, and furazidin are all nitrofuran derivatives used in the treatment of urinary tract infections. researchgate.netnih.gov Studies have shown that bacterial strains resistant to nitrofurantoin are often also resistant to other nitrofurans like furazolidone (B1674277) and nitrofurazone. researchgate.net Given that nifurtoinol shares the same core nitrofuran structure and requires the same enzymatic activation, it is highly probable that the primary resistance mechanisms, such as mutations in nfsA and nfsB, would confer cross-resistance to nifurtoinol as well. researchgate.netnih.gov Therefore, the results of susceptibility testing for nitrofurantoin are often considered transferable to other nitrofurans like furazidin and, by extension, nifurtoinol. researchgate.netnih.gov

Methodologies for Characterizing Resistance Phenotypes and Genotypes

A combination of phenotypic and genotypic methods is employed to characterize bacterial resistance to nifurtoinol.

In Vitro Susceptibility Testing Methodologies (e.g., Minimum Inhibitory Concentration Determination)

In vitro susceptibility testing is fundamental for determining the resistance phenotype of a bacterial isolate. woah.org The primary goal of these tests is to measure the concentration of an antimicrobial agent required to inhibit the growth of the microorganism. msdmanuals.com

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantitative susceptibility testing. litfl.comnih.govbmglabtech.com It is defined as the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after a specified incubation period. litfl.combmglabtech.comcreative-biolabs.com Several methods can be used to determine the MIC:

Broth Dilution: This can be performed in tubes (macrodilution) or in microtiter plates (microdilution). creative-biolabs.comwikipedia.org A standardized bacterial inoculum is added to a series of wells or tubes containing serial dilutions of the antimicrobial agent. bmglabtech.comwikipedia.org The MIC is the lowest concentration where no turbidity (visible growth) is observed. creative-biolabs.com

Agar (B569324) Dilution: In this method, the antimicrobial agent is incorporated into the agar medium at various concentrations. nih.gov The bacterial isolate is then inoculated onto the surface of each plate. The MIC is the lowest concentration of the agent that inhibits colony formation. nih.gov

Gradient Diffusion (E-test): This method uses a plastic strip impregnated with a predefined gradient of the antimicrobial agent. bmglabtech.comcreative-biolabs.com The strip is placed on an inoculated agar plate, and as the drug diffuses into the agar, an elliptical zone of inhibition forms. The MIC is read where the edge of the inhibition zone intersects the calibrated scale on the strip. litfl.com

The results from these tests are interpreted using clinical breakpoints established by organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) to categorize an isolate as susceptible, intermediate, or resistant. litfl.comnih.goveucast.org

Molecular Biology Techniques for Resistance Gene Identification

The identification of genes conferring resistance to Nifurtoinol heavily relies on molecular biology techniques. These methods allow for the precise detection of genetic alterations that lead to a resistant phenotype.

Polymerase Chain Reaction (PCR)

Polymerase Chain Reaction (PCR) is a fundamental technique for identifying known resistance genes. mdpi.commdpi.com This method amplifies specific DNA sequences, allowing for the detection of genes such as nfsA and nfsB, which are commonly implicated in nitrofuran resistance. nih.govnih.gov Mutations in these genes, which encode nitroreductases responsible for activating Nifurtoinol, are a primary cause of resistance. nih.govnih.govnih.gov

Conventional PCR can be used to determine the presence or absence of these genes, while techniques like real-time PCR can quantify their expression levels. mdpi.commdpi.com Furthermore, PCR combined with gene sequencing allows for the identification of specific mutations, such as substitutions or insertions, within the resistance genes. nih.gov For instance, studies have utilized PCR to detect the nfsA gene in Nifurtoinol-resistant E. coli isolates and subsequently sequenced the gene to identify mutations. nih.gov

A study on Nifurtoinol-resistant Escherichia coli isolates identified various inactivating genetic alterations in the nfsA and nfsB genes using PCR and nucleotide sequencing. nih.gov These alterations included substitutions and frameshift mutations. nih.gov

Table 1: Selected PCR-Identified Mutations in Nifurtoinol-Resistant E. coli

| Gene | Type of Mutation | Amino Acid Change | Reference |

|---|---|---|---|

| nfsA | Substitution | H11Y, S33N, S38Y, W212R | nih.gov |

| nfsA | Frameshift | Δg638, Δa64-g73 | nih.gov |

| nfsB | Substitution | F84S, P45S, W94Stop, E197Stop | nih.gov |

| nfsB | Deletion | ΔnfsB locus | nih.gov |

Whole-Genome Sequencing (WGS)

Whole-Genome Sequencing (WGS) offers a comprehensive approach to identifying resistance determinants. plos.orgmdpi.com Unlike PCR, which targets known genes, WGS can uncover novel resistance mechanisms and provide a broader understanding of the genetic context of resistance. nih.gov WGS is particularly useful for identifying mutations in genes like nfsA, nfsB, and ribE, as well as detecting the presence of plasmid-mediated resistance genes like oqxAB. nih.govresearchgate.net

Comparative genomics, a key application of WGS, allows researchers to compare the genomes of resistant and susceptible strains to pinpoint mutations responsible for resistance. nih.gov However, predicting Nifurtoinol resistance from WGS data can be challenging due to the high diversity and random genetic drift observed in genes like nfsA and nfsB. nih.govresearchgate.net Even with WGS, it can be difficult to predict resistance unless there are clear disruptions like nonsense or frameshift mutations. nih.gov

Recent research highlights that even with WGS, predicting resistance is not always straightforward. Some resistant isolates carry functionally wild-type nfsA or nfsB genes, with resistance stemming from downregulated gene expression instead of structural mutations. nih.govnih.gov

Computational Modeling and Bioinformatics Approaches to Resistance Prediction

Computational and bioinformatic tools are increasingly being used to analyze the vast amount of data generated by molecular techniques and to predict antibiotic resistance. plos.orgplos.org

Predictive Modeling from Genomic Data

Machine learning algorithms can be trained on genomic data, such as gene presence-absence tables and single-nucleotide polymorphism (SNP) data, to predict antibiotic resistance phenotypes. plos.org These models can identify complex patterns in the data that may not be apparent through manual analysis. For Nifurtoinol, these models could potentially integrate information about mutations in nfsA, nfsB, and ribE, as well as the presence of other resistance determinants, to predict the likelihood of resistance. nih.govnih.gov

A bioinformatics tool named VAMPr (Variant Mapping and Prediction of antibiotic resistance) has been developed to derive features from gene orthologs and build models to predict antimicrobial resistance from whole-genome sequencing data. plos.org While not specifically mentioning Nifurtoinol, such tools demonstrate the potential of machine learning in this field.

Structural and Mechanistic Modeling

Computational models can also be used to understand the molecular mechanisms of resistance. For example, protein modeling can be used to predict how a specific mutation in a nitroreductase enzyme might affect its ability to bind to and activate Nifurtoinol. This can help to differentiate between functionally silent mutations and those that confer resistance. nih.gov

Researchers have used a combination of WGS, complementation cloning, and enzyme assays to characterize non-synonymous mutations in nfsA and nfsB. nih.govnih.gov This approach helps to definitively link specific amino acid substitutions to reduced enzyme activity and, consequently, to Nifurtoinol resistance. nih.govnih.gov

Table 2: Functionally Characterized NfsA and NfsB Mutations in E. coli

| Gene | Amino Acid Substitutions Conferring Resistance | Functionally Silent Amino Acid Substitutions | Reference |

|---|---|---|---|

| nfsA | R203C, H11Y, W212R, A112E, A112T | E58D, I117T, K141E, L157F, A172S, G187D, A188V | nih.gov |

By integrating experimental data with computational analyses, a more accurate prediction of Nifurtoinol resistance can be achieved, which is crucial for guiding clinical decisions and surveillance efforts. nih.govnih.gov

Synthetic Chemistry and Structural Modifications of Nifurtoinol

Advanced Synthetic Routes to Nifurtoinol Analogues

The synthesis of Nifurtoinol and its analogues is centered around the construction of the core nitrofuran scaffold and its subsequent elaboration. Modern synthetic strategies focus on improving the safety, efficiency, and yield of these processes.

Exploration of Precursor Chemistry and Reaction Pathways

The foundational precursor for Nifurtoinol and many related nitrofuran antibiotics is 5-nitrofurfural. evitachem.com The synthesis of this key intermediate has been a significant focus of process optimization. Traditionally, the nitration of furfural, a bio-based substrate, involved harsh reaction conditions that could compromise the delicate heteroaromatic ring, leading to low yields and poor reproducibility. researchgate.netnih.gov

A major advancement is the development of continuous flow platforms that utilize acetyl nitrate (B79036) as a milder nitrating agent. nih.govchemistryviews.org This approach addresses significant safety concerns, as acetyl nitrate is unstable and potentially explosive, by generating it in situ under controlled conditions, thus avoiding the need to handle or store it directly. nih.govchemistryviews.org The reaction pathway involves the electrophilic substitution of the furan (B31954) ring at the 5-position.

Once 5-nitrofurfural is obtained, the synthesis of Nifurtoinol proceeds via a condensation reaction with 1-aminohydantoin, followed by the introduction of a hydroxymethyl group at the N-3 position of the hydantoin (B18101) ring. nih.govwikipedia.org

Alternative pathways for creating analogues involve different key reactions:

Amide Formation: Activating 5-nitro-furan-2-carboxylic acid with a coupling agent like carbonyldiimidazole (CDI) allows for subsequent reaction with various amines to form amide derivatives. nih.gov

Hydrazone Synthesis: Reacting 5-nitrofurfural with different hydrazides, such as p-substituted benzoic hydrazides, yields a diverse range of hydrazone derivatives. researchgate.net

Chalcone (B49325) Formation: A Claisen-Schmidt condensation between 5-nitrofuran-2-carbaldehyde and substituted acetophenones can produce chalcone intermediates, which are precursors to other derivatives. nih.gov

These varied reaction pathways allow chemists to access a wide library of Nifurtoinol analogues by modifying the non-nitrofuran portion of the molecule.

Optimization of Synthetic Yield and Purity

Maximizing the yield and purity of fine chemicals like Nifurtoinol is critical for manufacturing efficiency and product quality. azom.com Low yields can indicate process inefficiencies, while impurities can affect the final product's safety and efficacy. azom.com

The aforementioned continuous flow synthesis of the 5-nitrofurfural precursor represents a significant optimization. This automated platform integrates reaction, filtration, and separation units, allowing for a highly efficient and reproducible process. chemistryviews.org For example, this method was used to produce Nitrofurantoin (B1679001), a closely related compound, in under five minutes with an excellent isolated yield of 94%. chemistryviews.org This contrasts sharply with traditional batch processes, which are often plagued by safety risks and lower yields. researchgate.netchemistryviews.org

General strategies for optimizing yield and purity that are applicable to the synthesis of Nifurtoinol analogues include: azom.com

Reaction Kinetics: Fine-tuning parameters such as temperature, pressure, and reactant concentrations to favor product formation and minimize side reactions.

Purification Methods: Employing refined purification techniques, such as column chromatography, to isolate the target compound from reaction byproducts. nih.gov

By combining optimized precursor synthesis with advanced downstream processing, the production of Nifurtoinol analogues can be made more efficient, safe, and cost-effective.

Design and Synthesis of Novel Nifurtoinol Derivatives

The design of new Nifurtoinol derivatives is a strategic effort to address the challenges of modern antimicrobial therapy, particularly the rise of drug-resistant bacteria. By systematically altering the molecule's structure, researchers aim to enhance its potency and expand its spectrum of activity.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For nitrofuran derivatives, several key principles have been established.

A foundational requirement for antibacterial activity is the presence of the nitro group at the 5-position of the furan ring. researchgate.net The nature of the substituent at the 2-position is also critical for in vivo activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies on various 5-nitrofuran derivatives have provided more detailed insights. Research on sets of benzofuranone and propenone derivatives of 5-nitrofuran revealed that electronic factors, rather than hydrophobicity, play a dominant role in their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Caulobacter crescentus) bacteria. nih.gov The activity was negatively correlated with the Hammett substituent constant (a measure of the electron-donating or -withdrawing properties of a substituent) and the cyclic voltametric reduction potential, suggesting that while reduction of the nitro group is a necessary step for activation, it is not the rate-determining one. nih.govpatsnap.com

Further SAR studies on 5-nitrofuran-2-yl hydrazones highlighted the importance of both the 5-nitrofuran moiety and the hydrazone functional group for activity. jst.go.jp The introduction of a sulfonamide group in one series of derivatives led to superior potency and broad-spectrum activity. jst.go.jp

| Structural Feature | Impact on Antimicrobial Efficacy | Supporting Findings |

|---|---|---|

| 5-Nitro Group on Furan Ring | Essential for activity | Considered a necessary structural configuration for antibacterial properties. researchgate.net |

| 2-Position Substituent | Critical for in vivo activity | The nature of the side chain dictates the overall efficacy. researchgate.net |

| Electronic Properties (e.g., Hammett constant) | Significant influence on potency | Activity is correlated with the electronic effects of substituents, suggesting reduction is key but not the sole determinant. nih.gov |

| Hydrophobicity | No important contribution found | QSAR studies found that hydrophobic factors were not significant for the activity of the tested derivatives. nih.gov |

| Hydrazone Moiety | Considered a key pharmacophore | Common among many active antibacterial drugs in this class. jst.go.jp |

Development of Derivatives with Enhanced Potency Against Resistant Strains

A primary driver for synthesizing new Nifurtoinol derivatives is the urgent need for drugs effective against multidrug-resistant (MDR) pathogens. Researchers have successfully designed and synthesized novel nitrofurans that show promise against these challenging bacteria.

One notable example is the development of derivatives based on the closely related Nitrofurantoin structure to combat Acinetobacter baumannii, a Gram-negative bacterium identified by the World Health Organization as a critical priority for new antibiotic development. nih.govresearchgate.net While Nitrofurantoin itself is ineffective against A. baumannii, newly synthesized derivatives have demonstrated potent activity, with some compounds showing a minimum inhibitory concentration (MIC) of 4 µM against this pathogen. nih.gov

Similarly, researchers have created analogues of nifuroxazide (B1678864), another nitrofuran, to target methicillin-resistant Staphylococcus aureus (MRSA). A series of 14 novel 5-nitro-2-thiophenylidene derivatives were synthesized and tested against both standard and multidrug-resistant S. aureus strains. researchgate.net All compounds exhibited significant bacteriostatic activity, and some also showed bactericidal effects, indicating that this class of compounds has the potential to treat infections caused by MRSA. researchgate.net

The phenomenon of cross-resistance is an important consideration in this area. Studies have shown that bacteria resistant to one nitrofuran derivative are often resistant to others with a similar chemical structure, such as Nifurtoinol and Nitrofurantoin. nih.gov This underscores the need to develop derivatives with novel structural features or mechanisms of action to overcome existing resistance pathways.

Derivatization Strategies for Broader Spectrum Activity

Nifurtoinol inherently possesses broad-spectrum activity against many Gram-positive and Gram-negative urinary tract pathogens. nih.gov This is attributed to the widespread presence of bacterial nitroreductase enzymes, which are required to activate the drug into its reactive, DNA-damaging form. patsnap.com Derivatization strategies aim to enhance this inherent property or extend the activity to pathogens not typically susceptible to nitrofurans.

One successful strategy involves the creation of hybrid molecules. For instance, the synthesis of 5-nitrofuran-2-carbohydrazides containing a sulfonamide moiety resulted in a derivative with not only superior potency but also broad-spectrum antimicrobial activity, with MIC values as low as 0.06–0.98 µg/mL against a range of microbes. jst.go.jp

Computational Chemistry Approaches in Derivative Design

Computational chemistry has emerged as an indispensable tool in the rational design of novel nifurtoinol derivatives, providing deep insights into molecular interactions and predictive models for biological activity. These in silico methods accelerate the drug discovery process by identifying promising candidates for synthesis and biological evaluation, thereby saving significant time and resources. Key approaches include molecular docking to elucidate binding mechanisms and quantitative structure-activity relationship (QSAR) modeling to correlate structural features with antibacterial potency.

Molecular Docking Studies for Target-Ligand Interactions (e.g., Bacterial Nitroreductases)

Nifurtoinol and other nitrofuran antibiotics are prodrugs that require activation by bacterial nitroreductases to exert their bactericidal effects. patsnap.comnih.gov These enzymes reduce the 5-nitro group, generating reactive intermediates that damage bacterial DNA and other crucial macromolecules. patsnap.compatsnap.com Understanding the interaction between nifurtoinol derivatives and the active site of these enzymes is critical for designing more efficient compounds. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing valuable information on binding affinity and the specific molecular interactions that stabilize the complex. researchgate.netajprd.com

Studies have focused on docking nitrofuran derivatives into the active site of Escherichia coli nitroreductase, a key enzyme in the activation pathway. researchgate.netajprd.com In one such study using the E. coli nitroreductase protein structure (PDB ID: 1YLU), various nitrofuran compounds were evaluated to predict their binding affinity. ajprd.com The results demonstrated that hydroxymethylnitrofurantoin, a synonym for nifurtoinol, exhibited a strong binding affinity, suggesting efficient recognition by the enzyme's active site. ajprd.comwikipedia.org

The binding scores, which estimate the free energy of binding, indicate the stability of the ligand-protein complex. A more negative score typically correlates with a stronger interaction. The docking scores for several nitrofuran analogues against E. coli nitroreductase are presented below.

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Hydroxymethylnitrofurantoin (Nifurtoinol) | -8.8 |

| Nifuroxazide | -8.4 |

| 4-Hydroxy-nitrofurantoin | -8.3 |

| Nitrofurantoin | -8.1 |

| Furazolidone (B1674277) | -7.6 |

| Nitrofurazone | -7.3 |

| Nifuroxime | -6.1 |

| Nifurtimox | -5.9 |

Data sourced from a molecular docking study on nitrofuran derivatives with E. coli nitroreductase. ajprd.com

Analysis of the docked poses reveals key amino acid residues within the nitroreductase active site that are crucial for ligand binding. For the highest-scoring compounds, interactions such as hydrogen bonds and hydrophobic contacts were observed with residues like Glutamic Acid (GLU 165), Arginine (ARG 10 & ARG 207), Serine (SER 12, 39, & 40), and Lysine (LYS 205). researchgate.net These interactions are vital for stabilizing the ligand in an optimal position for the reduction reaction to occur. This detailed molecular insight allows for the targeted design of new derivatives with modified functional groups to enhance these interactions, potentially leading to more potent antibacterial agents. semanticscholar.org

| Interacting Amino Acid Residue | Potential Role in Binding |

|---|---|

| Glutamic Acid (GLU 165) | Forms hydrogen bonds, key for anchoring the ligand. |

| Arginine (ARG 10 & 207) | Participates in hydrogen bonding and electrostatic interactions. |

| Serine (SER 12, 39, 40) | Acts as a hydrogen bond donor/acceptor. |

| Lysine (LYS 205) | Contributes to stabilizing the ligand within the active site. |

Key interacting residues identified in docking studies of nitrofuran derivatives with bacterial nitroreductase. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.

A 2D-QSAR study was conducted on a large set of 126 nitrofuran derivatives to model their antitubercular activity. aimspress.com This study utilized various methodologies, including combinatorial protocol in multiple linear regression (CP-MLR) and partial least-squares (PLS) analysis, to build robust predictive models. The models successfully explained 72% to 76% of the variance in the biological activity of the training set compounds, indicating a strong predictive capability. aimspress.com

The study identified several classes of molecular descriptors that significantly influence the antibacterial activity of nitrofuran derivatives. These descriptors provide a quantitative basis for understanding the structural requirements for potency.

| Descriptor Class | Significance in QSAR Model |

|---|---|

| Constitutional | Relates to the molecular composition, such as the number of double bonds and sulfur atoms. |

| Functional | Indicates the negative influence of certain fragments like thiazole (B1198619) and morpholine (B109124) on activity. |

| Atom-Centered Fragments | Describes the local atomic environment and its contribution to overall activity. |

| Topological | Encodes information about atomic connectivity, suggesting that the spatial gap between oxygen and sulfur atoms is favorable for activity. |

| Galvez | Topological charge indices that showed a positive influence on activity. |

| 2D Autocorrelation | Describes the distribution of physicochemical properties across the molecular structure. |

Classes of molecular descriptors identified as influential in a QSAR study of nitrofuran derivatives. aimspress.com

A critical finding from the QSAR models was the confirmation that the presence of a furan ring substituted with a nitro group is an essential feature for the antitubercular activity of these compounds. aimspress.com Furthermore, the models revealed that certain structural modifications can be detrimental to activity. For instance, the number of fragments such as thiazole, morpholine, and thiophene (B33073) should be minimized for improved potency. Conversely, descriptors related to Kier-Hall electrotopological states and the distance between specific heteroatoms (oxygen and sulfur) showed a positive correlation with activity. aimspress.com These insights are invaluable for guiding the synthetic modification of the nifurtoinol scaffold to develop next-generation derivatives with enhanced efficacy.

Preclinical Pharmacological Investigations of Nifurtoinol

In Vitro Efficacy and Mechanism Studies

In vitro studies are a cornerstone of preclinical drug development, providing essential data on a compound's biological activity in a controlled laboratory setting. creative-biolabs.com For an antibacterial agent like Nifurtoinol, these studies are designed to assess its direct effects on microbial growth and survival, offering insights into its potency and spectrum of activity.

Bactericidal and Bacteriostatic Activity Assessments

Nifurtoinol has demonstrated notable antibacterial effects against a range of pathogens commonly associated with urinary tract infections. nih.govmedchemexpress.com The primary method for assessing this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Nifurtoinol is reported to be bactericidal to most gram-positive and gram-negative urinary tract pathogens. nih.gov At lower concentrations, it may exhibit bacteriostatic action, meaning it inhibits bacterial growth without necessarily killing the organisms. wikipedia.org

Research has shown that Nifurtoinol has MIC values ranging from 0.9 to 50 mg/L against 122 strains of Escherichia coli, Klebsiella pneumoniae, Enterobacter sp., Citrobacter, and Proteus vulgaris isolated from pediatric UTIs. medchemexpress.com Higher MIC values of 100 to >200 mg/L were observed for Pseudomonas aeruginosa and Proteus mirabilis. medchemexpress.com The antibacterial activity of Nifurtoinol is enhanced in acidic environments, which is advantageous as urine is typically acidic. patsnap.com

Table 1: Minimum Inhibitory Concentration (MIC) of Nifurtoinol Against Various Uropathogens

| Bacterial Species | MIC Range (mg/L) |

|---|---|

| Escherichia coli | 0.9 - 50 |

| Klebsiella pneumoniae | 0.9 - 50 |

| Enterobacter sp. | 0.9 - 50 |

| Citrobacter sp. | 0.9 - 50 |

| Proteus vulgaris | 0.9 - 50 |

| Pseudomonas aeruginosa | 100 - >200 |

| Proteus mirabilis | 100 - >200 |

The mechanism behind Nifurtoinol's antibacterial action involves its reduction by bacterial flavoproteins into reactive intermediates. patsnap.compatsnap.com These intermediates can then damage bacterial DNA, ribosomes, and other critical cellular components, leading to the inhibition of essential processes like protein synthesis, DNA and RNA synthesis, and cell wall formation. patsnap.com This multi-targeted mechanism is believed to contribute to the low rate of resistance development to nitrofurans. wikipedia.org

Time-Kill Kinetic Studies

Time-kill kinetic studies are performed to understand the pharmacodynamics of an antimicrobial agent by assessing the rate at which it kills a specific bacterium over time. nih.govmdpi.com These assays expose a standardized inoculum of bacteria to various concentrations of the antibiotic, and the number of viable cells is determined at different time points. nih.govfrontiersin.org The results help to characterize whether the drug's killing effect is concentration-dependent or time-dependent.

Post-Antibiotic Effect (PAE) Characterization

The post-antibiotic effect (PAE) refers to the suppression of bacterial growth that persists after a short exposure of the organisms to an antimicrobial agent. nih.gov This phenomenon is an important pharmacological parameter as it can influence dosing schedules. A significant PAE allows for less frequent dosing while maintaining therapeutic efficacy. The duration of the PAE is dependent on the specific antibiotic, the bacterial species, the concentration of the drug, and the duration of exposure. nih.gov

Currently, there is a lack of publicly available research specifically characterizing the post-antibiotic effect of Nifurtoinol. Investigations into the PAE of Nifurtoinol would be beneficial in further defining its antimicrobial profile and informing its potential clinical use.

Host-Pathogen Interaction Models

Host-pathogen interaction models are crucial in preclinical research to study the complex interplay between a pathogen and its host in the context of an infection and during treatment. nih.govucsd.edu These in vitro models can utilize co-cultures of bacterial and host cells (e.g., urothelial cells) to investigate how an antibiotic affects not only the pathogen but also the host's response and the pathogen's virulence mechanisms, such as adhesion to and invasion of host cells. cellmicrosystems.com Mathematical modeling can also be employed to understand the dynamics of these interactions. nih.govbiorxiv.org

Specific studies employing host-pathogen interaction models to evaluate the effects of Nifurtoinol have not been widely reported. The application of such models could provide deeper insights into how Nifurtoinol modulates the course of urinary tract infections beyond direct bacterial killing, for instance, by interfering with bacterial strategies to colonize the urinary tract.

Advanced In Vitro Models for Preclinical Evaluation

To better predict the clinical efficacy of new drugs, preclinical research is increasingly moving towards more complex and physiologically relevant in vitro models that bridge the gap between traditional 2D cell cultures and in vivo animal studies. nih.gov

Application of 3D Cell Culture Models

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are gaining prominence in preclinical drug evaluation because they more accurately mimic the in vivo microenvironment of tissues. nih.govresearchgate.netresearchgate.netexcli.de For urinary tract infections, a 3D model of the bladder urothelium could provide a more realistic environment to study the efficacy of antibiotics like Nifurtoinol. These models can replicate key aspects of the native tissue architecture and cell-cell interactions, which can influence drug penetration and efficacy. semanticscholar.org

The use of 3D cell culture models in the preclinical investigation of Nifurtoinol has not been documented in available scientific literature. The adoption of such advanced models could enhance the preclinical assessment of Nifurtoinol, offering a more accurate understanding of its effectiveness in a setting that better represents the human urinary tract.

Organ-on-a-Chip Systems for Human Tissue Mimicry

Organ-on-a-chip (OOC) systems are advanced in vitro tools that leverage microfluidic technology to create three-dimensional microenvironments that replicate the key functional units of human organs. nih.govnih.gov These devices are typically fabricated from a flexible, transparent polymer and contain micro-channels inhabited by living human cells. nih.gov By culturing cells in a 3D architecture and providing continuous fluid flow that mimics blood flow, OOCs can simulate the physiological and mechanical conditions of living organs, such as the lung, liver, kidney, and gut. nih.govproventainternational.com

The primary advantage of OOC technology in preclinical research is its ability to overcome the limitations of traditional 2D cell cultures and animal models, which often fail to predict human responses accurately. nih.govnih.gov OOCs provide a more physiologically relevant context for studying disease mechanisms and the effects of drug compounds on human tissues. fluigent.com For antimicrobial research, these systems offer the potential to model the complex interplay between host cells, pathogens, and a drug candidate in a controlled, human-specific environment. This technology could facilitate detailed investigations into drug efficacy and host toxicity with greater precision than conventional methods. fluigent.com The development of these platforms is aimed at reducing the reliance on animal testing and decreasing the high failure rates of drug candidates in late-stage clinical trials. nih.gov

Microphysiological Systems (MPS) in Drug Development

Microphysiological systems (MPS) are a broader category of in vitro models that includes organ-on-a-chip technology. nih.gov These systems are designed to recapitulate the complex physiology and pathology of human tissues and organs, providing a robust platform for drug discovery and evaluation. nih.govnih.gov MPS combine elements of microsystems engineering, cell biology, and microfluidics to create models that feature multi-cellular structures, fluid flow, and tissue-to-tissue interfaces. nih.gov

In drug development, MPS have impactful applications in disease modeling, safety assessment, and pharmacokinetic studies. nih.gov They offer a superior alternative to conventional cell culture and animal models by providing more accurate representations of human organ functions. nih.gov The goal of using MPS is to enhance the predictivity and reliability of nonclinical testing, thereby transforming the drug development pipeline. nih.gov Despite their potential, the widespread adoption of MPS by the pharmaceutical industry faces challenges, including a lack of standardized protocols, the need for reliable cell sources, and ensuring reproducibility across different platforms. nih.govrawdatalibrary.net Collaborative efforts between academia, industry, and regulatory bodies are crucial for establishing the validation criteria necessary to integrate these systems fully into regulatory decision-making. nih.gov For a compound like nifurtoinol, MPS could provide valuable insights into its mechanism of action and effects on human tissues without the use of animal models.

In Vivo Preclinical Models and Pharmacokinetic/Pharmacodynamic (PK/PD) Analyses

Utility of Animal Infection Models (e.g., Murine Models) in Antimicrobial Research

Animal infection models are essential tools in antimicrobial research, providing a systemic context to evaluate the efficacy of new therapeutic agents. youtube.com Murine models, in particular, are widely used due to their cost-effectiveness, ease of handling, and the availability of well-characterized genetic strains. youtube.com For studying urinary tract infections (UTIs), the ascending UTI mouse model is frequently employed. nih.gov In this model, uropathogenic bacteria, such as Escherichia coli, are introduced directly into the bladder to establish an infection that can ascend to the kidneys, mimicking the course of human UTIs. nih.govmdpi.com

These models allow researchers to study various aspects of an antimicrobial's performance, including its ability to reduce bacterial loads in the urine, bladder, and kidneys. nih.govnih.gov For instance, studies using a mouse UTI model have demonstrated the in vivo efficacy of nitrofurantoin (B1679001), a compound closely related to nifurtoinol, against ciprofloxacin-resistant E. coli. nih.gov Such models are invaluable for screening compounds, determining effective dose ranges, and understanding the in vivo fitness cost of antibiotic resistance. nih.govtranspharmlab.com While these models are powerful, the results must be interpreted with caution, as physiological differences between mice and humans can affect a drug's activity and translational success. youtube.com

Pharmacokinetic Profiling in Preclinical Animal Models

Pharmacokinetic (PK) profiling in preclinical animal models is a critical step in drug development that characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound. Understanding a drug's PK is essential for predicting its concentration at the site of infection and designing appropriate dosing regimens. nih.gov Animal studies have shown that the pharmacokinetics of nitrofuran antibiotics can exhibit dose-dependent and non-linear kinetics, particularly in urine. mdpi.com

A study evaluating the pharmacokinetics of nitrofurantoin in a murine UTI model found that after oral administration, concentrations of the drug in urine were approximately 100-fold higher than in plasma. nih.gov This is a crucial finding for a drug intended to treat UTIs, as high urinary concentrations are necessary for therapeutic efficacy. mdpi.com Another study investigating nitrofurantoin kinetics in rats noted an age-dependent rate of elimination, with a longer half-life in younger rats compared to adults. nih.gov Physiologically based pharmacokinetic (PBPK) models have also been developed for nitrofurantoin using data from rabbits and rats to help extrapolate findings to humans and predict drug disposition in various organs. mdpi.comresearchgate.net

Interactive Table: Pharmacokinetic Parameters of Nitrofurantoin in Animal Models Note: Data is for Nitrofurantoin, a structurally and functionally similar nitrofuran antibiotic.

| Species | Administration Route | Dose (mg/kg) | Key Finding | Reference |

|---|---|---|---|---|

| Mouse | Oral | 5, 10, and 20 | Urine concentrations were ~100-fold higher than plasma concentrations. | nih.gov |

| Rat | Not Specified | Not Specified | Half-life was 0.41 hr in adults and 0.95 hr in 2-week-old rats. | nih.gov |

Pharmacodynamic Assessment of Antimicrobial Effects In Vivo

Pharmacodynamic (PD) assessment in vivo links the pharmacokinetic profile of an antimicrobial agent to its therapeutic effect, namely the killing of bacteria at the site of infection. nih.gov The relationship between drug concentration and its effect over time is defined by PK/PD indices, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) or the percentage of time the concentration remains above the MIC (%T > MIC). nih.govsemanticscholar.org

For nitrofurantoin, a dose-fractionation study in a murine model of UTI was conducted to determine the most predictive PK/PD index. nih.gov The study found that the AUC/MIC ratio was weakly correlated with the reduction of E. coli in the urine (r² = 0.24), while no correlation was found for T > MIC. nih.gov Furthermore, the research indicated that the size of a single dose was significantly correlated with bacterial eradication in the urine, suggesting that the antibacterial activity of nitrofurantoin against E. coli in urine is primarily driven by the total drug exposure (AUC/MIC). nih.gov Another study confirmed the in vivo activity of nitrofurantoin in a mouse UTI model, showing that it could reduce the count of viable bacterial cells in the kidney. nih.gov

Interactive Table: In Vivo Pharmacodynamic Findings for Nitrofurantoin Note: Data is for Nitrofurantoin against E. coli in a murine UTI model.

| PK/PD Index | Correlation with Bacterial Reduction in Urine | Key Finding | Reference |

|---|---|---|---|

| AUC/MIC | Weakly Correlated (r² = 0.24) | Appears to be the primary driver of nitrofurantoin activity in urine. | nih.gov |

Limitations and Ethical Considerations in Animal Model Translation to Human Biology

While animal models are a cornerstone of preclinical research, there are significant limitations and ethical issues associated with their use. iomcworld.com A primary limitation is the physiological and genetic divergence between animal species and humans, which can lead to poor translation of research findings. nih.govnavs.org Differences in metabolism, immune responses, and disease pathophysiology mean that drugs showing promise in animal models often fail in human clinical trials due to a lack of efficacy or unexpected toxicity. nih.govosf.io No single animal model can fully recapitulate the heterogeneity of a complex human disease. nih.gov

These translational failures, coupled with growing awareness of animal sentience, have raised significant ethical concerns. jpmh.org The ethical framework for animal experimentation is guided by the principles of the "Three Rs": Replacement (using non-animal methods where possible), Reduction (minimizing the number of animals used), and Refinement (modifying procedures to minimize animal distress). youtube.comnih.gov There is a strong ethical mandate for researchers to justify the use of animals, ensuring that the potential benefits to human health outweigh the harm caused to the animals. jpmh.orgnews-medical.net The development of alternative methods, such as the organ-on-a-chip and microphysiological systems discussed previously, represents a crucial step toward replacing and reducing the reliance on animal models in drug development. jpmh.org

Analytical and Bioanalytical Methodologies for Nifurtoinol Research

Chromatographic Techniques for Nifurtoinol Quantification

Chromatographic techniques are central to the separation, identification, and quantification of Nifurtoinol from complex mixtures. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful tools that offer high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify compounds in a mixture. ipinnovative.com For the analysis of nitrofuran compounds like Nifurtoinol, reversed-phase HPLC (RP-HPLC) is a common and effective approach. frontiersin.org The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Method development for nitrofuran analysis often utilizes a C18 column, which provides a non-polar stationary phase suitable for the retention of these compounds. frontiersin.orgsrce.hr The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, to facilitate the elution of the analyte. frontiersin.orgsrce.hr Adjusting the pH of the buffer is a critical step in optimizing the retention time and peak shape of the compound. frontiersin.org Detection is commonly performed using a UV-Vis detector, as nitrofuran compounds exhibit strong absorbance in the ultraviolet range. srce.hr

Validation of the HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). derpharmachemica.comnih.gov

Table 1: Example HPLC Method Parameters for Nitrofuran Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% v/v Triethylamine (TEA) solution (78:22 v/v) |

| Flow Rate | 1 mL/min |

| Detection | UV at 326 nm |

| Linearity Range | 625 to 10000 ng/mL |

| LOD | 232.03 ng/mL |

| LOQ | 703.12 ng/mL |

This table presents typical parameters for the analysis of a similar compound, nifedipine, which would require adaptation and validation for Nifurtoinol. derpharmachemica.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of trace amounts of Nifurtoinol, particularly in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govnih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. nih.gov

Sample preparation for LC-MS/MS analysis of nitrofurans from biological samples often involves solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte. srce.hr For the analysis of bound residues of nitrofurans, a hydrolysis and derivatization step is typically required. nih.govd-nb.info

The mass spectrometer is usually operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. srce.hrnih.gov This allows for accurate quantification even at very low concentrations.

Table 2: LC-MS/MS Method Details for Nitrofuran Metabolite Analysis

| Parameter | Detail |

|---|---|

| Sample Preparation | Hydrolysis/derivatization with o-NBA, vortex-assisted liquid-liquid extraction, and solid-phase extraction |

| LC Column | Kinetex EVO C18 (100 mm × 2.1 mm, 2.6 µm) |

| Mobile Phase | A: 5 mM ammonium (B1175870) acetate (B1210297) (pH 9); B: Acetonitrile |

| Detection | Triple quadrupole mass spectrometer |

| Decision Limit (CCα) | 0.27 to 0.35 μg kg−1 |

The data in this table is based on a validated method for various nitrofuran metabolites and nifurpirinol, which would be applicable for the trace analysis of Nifurtoinol. nih.gov

Spectroscopic and Spectrophotometric Approaches

Spectroscopic and spectrophotometric methods offer alternative and often complementary approaches for the analysis of Nifurtoinol. These techniques are based on the interaction of the compound with electromagnetic radiation.

Near-Infrared (NIR) Spectroscopy Applications

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that has found widespread application in the pharmaceutical industry for the analysis of solid and liquid samples. ipinnovative.comresearchgate.net It can be used for raw material identification, process monitoring, and the quantification of active pharmaceutical ingredients in finished products. ipinnovative.comnih.gov

The NIR spectrum of a substance is generated by the absorption of light in the near-infrared region (780 to 2500 nm), which corresponds to overtones and combinations of fundamental molecular vibrations. researchgate.net For the analysis of a pharmaceutical formulation, a calibration model is developed using chemometric methods to correlate the NIR spectra with the concentration of the active ingredient, as determined by a primary analytical method. researchgate.net

While specific applications of NIR for Nifurtoinol are not widely documented, the technique has been successfully applied to other nitrofurans, such as nifuroxazide (B1678864), for their quantification in tablets. researchgate.net This suggests that a similar approach could be developed for the routine analysis of Nifurtoinol in pharmaceutical dosage forms.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of pharmaceutical compounds in solution. globalresearchonline.nethunterlab.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net

Nifurtoinol, like other nitrofuran compounds, possesses a chromophore that absorbs light in the UV-Vis region, making it amenable to this type of analysis. farmaciajournal.com To determine the concentration of Nifurtoinol in a sample, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. globalresearchonline.net

Table 3: Example of UV-Vis Spectrophotometric Method Validation

| Parameter | Result |

|---|---|

| Solvent | Methanol |

| λmax | 249 nm |

| Linearity Range | 2-10 µg/ml |

| Correlation Coefficient (R²) | 0.999 |

| Mean Recovery | 99.63% to 101.17% |

This table illustrates the validation parameters for a UV-Vis spectrophotometric method for a different pharmaceutical compound, Ifosfamide, providing a framework for what would be required for a Nifurtoinol assay. globalresearchonline.net

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive analytical technique that can be used for the quantification of fluorescent compounds. jascoinc.com The process involves exciting a molecule with light of a specific wavelength, causing it to move to a higher electronic state. As it returns to the ground state, it emits light at a longer wavelength, and this emitted light is measured. jascoinc.com

While Nifurtoinol itself may not be naturally fluorescent, derivatization reactions can be employed to convert it into a fluorescent product. Alternatively, fluorescence quenching assays can be developed. For instance, a method for the detection of nitrofurantoin (B1679001) (a structurally similar nitrofuran) has been developed based on the quenching of the fluorescence of nitrogen-doped carbon dots. nih.gov In this method, the decrease in fluorescence intensity is proportional to the concentration of the nitrofurantoin. nih.gov This approach offers a potential avenue for the development of a sensitive and selective fluorescence-based assay for Nifurtoinol. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Nifurtoinol |

| Acetonitrile |

| Methanol |

| Triethylamine |

| Nifedipine |

| o-Nitrobenzaldehyde (o-NBA) |

| Ammonium acetate |

| Nifuroxazide |

| Ifosfamide |

Electrochemical Methods for Nifurtoinol Analysis

Electrochemical methods offer a sensitive and often rapid approach for the determination of nifurtoinol. These techniques are typically based on the electrochemical reduction of the nitro group present in the nifurtoinol molecule. researchgate.net

Polarographic Techniques (e.g., Differential Pulse Polarography)

Polarography, a subclass of voltammetry where a dropping mercury electrode (DME) is used as the working electrode, has been successfully applied to the analysis of nitrofuran compounds. slideshare.netslideshare.net The technique involves applying a gradually increasing voltage to the DME and measuring the resulting current. slideshare.net The current-voltage curve, known as a polarogram, provides both qualitative (from the half-wave potential) and quantitative (from the diffusion current) information about the electroactive species in the solution. slideshare.netyoutube.com

Differential Pulse Polarography (DPP) is an advanced polarographic technique that offers enhanced sensitivity and better resolution compared to classical DC polarography. basinc.compalmsens.com In DPP, small pulses of a constant amplitude are superimposed on a linear potential ramp. basinc.compalmsens.com The current is measured twice during each pulse cycle, just before the pulse and at the end of the pulse. The difference between these two current measurements is then plotted against the potential. basinc.compalmsens.com This differential measurement effectively minimizes the contribution of the non-faradaic (charging) current, resulting in a peak-shaped output where the peak height is proportional to the analyte concentration. palmsens.com

The electrochemical reduction of the aromatic nitro group in compounds similar to nifurtoinol forms the basis for their determination by DPP. nih.gov This technique has been shown to be suitable for the analysis of such compounds in various matrices, including pharmaceutical formulations. researchgate.net Research on related nitrofurans has demonstrated the capability of DPP to achieve low detection limits, often in the nanomolar range. researchgate.net For instance, a study on nifuroxazide reported a linear concentration range of 1.25x10⁻⁵ to 2.1x10⁻⁹ M with a limit of detection of 1.98x10⁻⁹ M using DPP. researchgate.net

The table below summarizes typical parameters for DPP analysis of nitro-compounds.

| Parameter | Typical Value/Range | Purpose |

| Pulse Amplitude | 5 - 50 mV | Superimposed on the DC potential to induce a faradaic response. palmsens.com |

| Pulse Width | Varies (e.g., 50 ms) | Duration of the applied pulse. |

| Scan Rate | 1 - 10 mV/s | Rate at which the potential is swept. |